8-Morpholino-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Morpholino-7H-purin-6-amine is a chemical compound with the molecular formula C9H12N6O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholino-7H-purin-6-amine typically involves the reaction of a purine derivative with morpholine. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with morpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Morpholino-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
8-Morpholino-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to nucleic acids and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 8-Morpholino-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
7H-Purin-6-amine: Another purine derivative with similar structural features but lacking the morpholine ring.
2-Aryladenine Derivatives: These compounds also contain purine rings but have different substituents, such as aryl groups, which impart different biological activities.
Uniqueness: The presence of the morpholine ring in 8-Morpholino-7H-purin-6-amine makes it unique compared to other purine derivatives. This structural feature enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H12N6O |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
8-morpholin-4-yl-7H-purin-6-amine |
InChI |
InChI=1S/C9H12N6O/c10-7-6-8(12-5-11-7)14-9(13-6)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) |
InChI Key |
RTPOPGGQABIWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.